
Hexadecanamide, N-(2,3-dihydroxypropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanamide, N-(2,3-dihydroxypropyl)- is a chemical compound with the molecular formula C19H39NO3 It is an amide derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a 2,3-dihydroxypropyl group attached to the nitrogen atom of the amide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can be synthesized through the reaction of hexadecanoic acid with 2,3-dihydroxypropylamine. The reaction typically involves the activation of the carboxylic acid group of hexadecanoic acid, followed by nucleophilic attack by the amine group of 2,3-dihydroxypropylamine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) or coupling agents like N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Hexadecanamide, N-(2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Purification methods such as recrystallization or chromatography may be employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanamide, N-(2,3-dihydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of primary or secondary amines from the amide group.
Substitution: Formation of ethers or esters from the hydroxyl groups.
Applications De Recherche Scientifique
Hexadecanamide, N-(2,3-dihydroxypropyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Hexadecanamide, N-(2,3-dihydroxypropyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. Specific pathways and targets may vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanamide: Lacks the 2,3-dihydroxypropyl group, resulting in different chemical properties and reactivity.
N-(2-Hydroxyethyl)hexadecanamide: Contains a single hydroxyl group, leading to different solubility and interaction profiles.
N-(2,3-Dihydroxypropyl)octadecanamide: Similar structure but with an octadecanoic acid backbone, affecting its physical and chemical properties.
Uniqueness
Hexadecanamide, N-(2,3-dihydroxypropyl)- is unique due to the presence of two hydroxyl groups on the propyl chain, which imparts distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
112988-88-2 |
|---|---|
Formule moléculaire |
C19H39NO3 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
N-(2,3-dihydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)20-16-18(22)17-21/h18,21-22H,2-17H2,1H3,(H,20,23) |
Clé InChI |
SDXILVKMZVEKBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
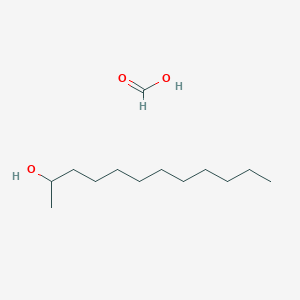
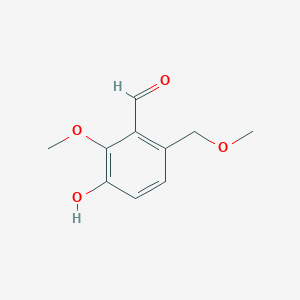
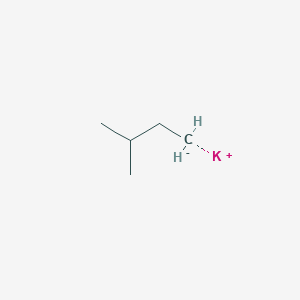
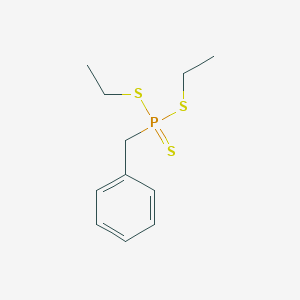
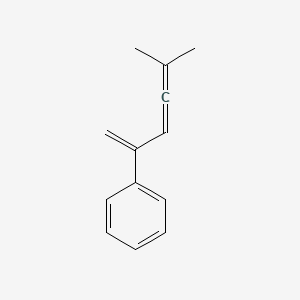
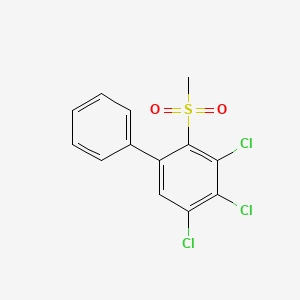
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)

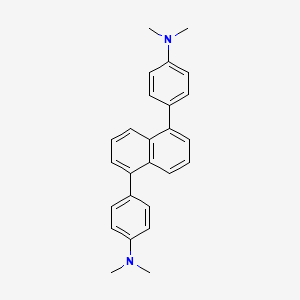
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)


![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
